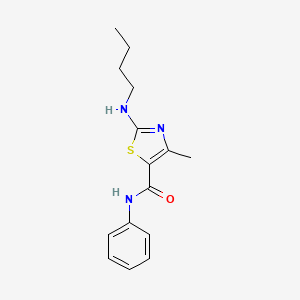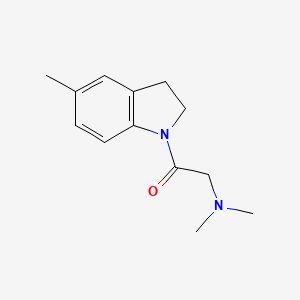![molecular formula C15H20N2O3 B7637273 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid, also known as PPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPBA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as aspirin and ibuprofen.
Mécanisme D'action
The mechanism of action of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid is similar to other NSAIDs and involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid has been shown to have several biochemical and physiological effects in various disease conditions. In arthritis, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces inflammation and joint damage by inhibiting the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha. In fever, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces body temperature by inhibiting the production of prostaglandins in the hypothalamus. In pain, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces pain perception by inhibiting the production of prostaglandins in the spinal cord and peripheral tissues.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid has several advantages for lab experiments, including its well-characterized chemical structure, ease of synthesis, and availability. However, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
Future research on 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid should focus on its potential therapeutic applications in various disease conditions, including arthritis, fever, and pain. Further studies are needed to determine the safety and efficacy of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid in humans, as well as its potential side effects and drug interactions. Additionally, future research should explore the potential of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid as a lead compound for the development of new NSAIDs with improved safety and efficacy profiles.
Méthodes De Synthèse
The synthesis of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with propylamine to form 4-(propylamino)benzoic acid. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form the final product, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid.
Applications De Recherche Scientifique
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid has been studied extensively for its potential therapeutic applications in various disease conditions. Several studies have shown that 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid exhibits anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of conditions such as arthritis, fever, and pain.
Propriétés
IUPAC Name |
3-[(1-propylpyrrolidine-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-8-17-9-4-7-13(17)14(18)16-12-6-3-5-11(10-12)15(19)20/h3,5-6,10,13H,2,4,7-9H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCQJVHHEVXFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7637207.png)
![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)
![4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7637210.png)
![4-[(4-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637211.png)

![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)




![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)